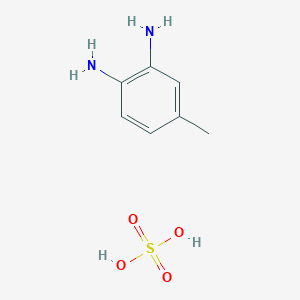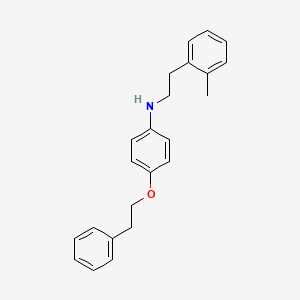
N-(2-Methylphenethyl)-4-(phenethyloxy)aniline
Descripción general
Descripción
N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (NMPEOPA) is an aromatic amine compound that has a wide range of applications in the fields of medicine, biochemistry, and materials science. It is a versatile compound that has been used in a variety of research studies, including those involving its synthesis, mechanism of action, biochemical and physiological effects, and applications as a lab experiment reagent.
Aplicaciones Científicas De Investigación
1. Fluorescent Polymeric Films
A study by Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, for the purpose of obtaining polymeric films with fluorescent properties. The research focused on the structure and photochromic mechanism of the salicylideneanil units, demonstrating their potential in applications requiring materials with fluorescent characteristics (Buruianǎ et al., 2005).
2. Organic Materials for Optoelectronic Applications
Shili et al. (2020) developed azo-based phenylthiophene Schiff bases, a class of compounds including N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline. These compounds have shown promise in optoelectronic applications due to their crystal structures and optical properties, making them relevant in the development of new organic materials for technological uses (Shili et al., 2020).
3. Electroluminescent Devices
Doi et al. (2003) introduced a novel class of color-tunable emitting amorphous molecular materials, including 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, for use in organic electroluminescent (EL) devices. These materials were characterized by their intense fluorescence emission and stable amorphous glass formation, proving to be effective in emitting multicolor light, including white, for EL applications (Doi et al., 2003).
4. Corrosion Inhibition in Metals
Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrating its efficiency as a corrosion inhibitor for mild steel in acidic environments. The study highlights the potential use of such compounds in protecting metals against corrosion, a critical aspect in various industrial applications (Daoud et al., 2014).
Propiedades
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-19-7-5-6-10-21(19)15-17-24-22-11-13-23(14-12-22)25-18-16-20-8-3-2-4-9-20/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJHPDFLVAMRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenethyl)-4-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



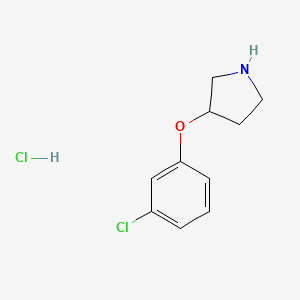
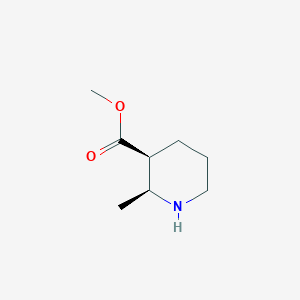
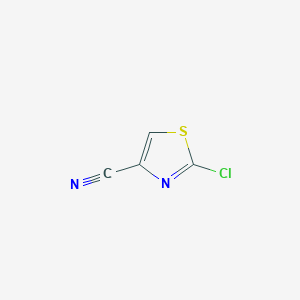
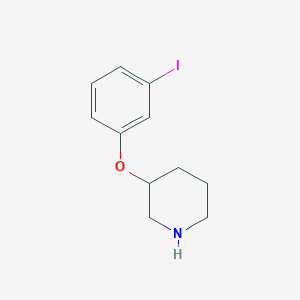
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
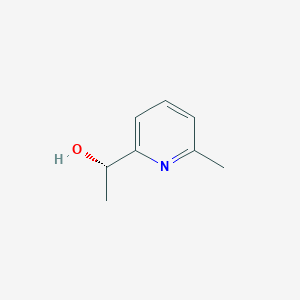

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

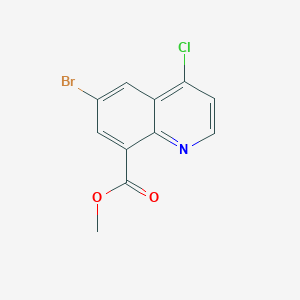
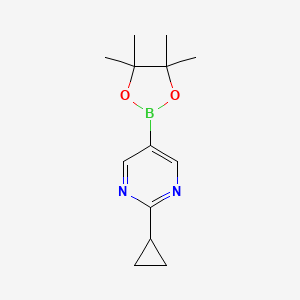
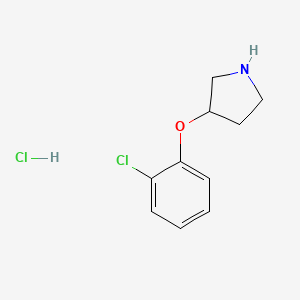
![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
